molecular formula C7H13BrO2 B125136 Ethyl 2-bromovalerate CAS No. 615-83-8

Ethyl 2-bromovalerate

Cat. No.: B125136
CAS No.: 615-83-8
M. Wt: 209.08 g/mol
InChI Key: ORSIRXYHFPHWTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromovalerate can be synthesized through the bromination of valeric acid followed by esterification. The typical synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position undergoes nucleophilic substitution (SN₂ or SN₁ mechanisms), enabling the introduction of functional groups.

Reaction TypeConditionsProductsYieldNotes
HydroxylationAqueous NaOH, refluxEthyl 2-hydroxyvalerate~85%SN₂ mechanism favored due to β-bromine steric hindrance .
AminationNH₃ in ethanol, 60°CEthyl 2-aminovalerate~70%Requires excess ammonia; byproducts include quaternary ammonium salts .
CyanationKCN in DMF, 80°CEthyl 2-cyanovalerate~65%Polar aprotic solvents enhance reactivity .

Key Findings :

  • Substitution efficiency depends on solvent polarity and nucleophile strength.

  • Steric hindrance at the β-position slows SN₂ kinetics compared to primary bromides .

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-bromovaleric acid:

ConditionsReagentsProductsReaction Time
AcidicH₂SO₄ (conc.), H₂O, reflux2-Bromovaleric acid + Ethanol6–8 hrs
BasicNaOH (10%), H₂O, refluxSodium 2-bromovalerate + Ethanol3–4 hrs

Applications :

  • Hydrolysis intermediates are used in peptide coupling or polymer synthesis .

Nitration and Oxidation

This compound participates in nitration and oxidation, though the bromine atom influences regioselectivity:

Nitration

Reaction with nitric acid (HNO₃) in acetic anhydride yields nitro derivatives:

  • Primary Products : 4-Nitrovalerate (major), 3-nitrovalerate (minor), 2-nitrovalerate (trace) .

  • Conditions : 3–63°C, 6–24 hrs.

  • Mechanism : Radical nitration at tertiary carbon sites due to bromine’s electron-withdrawing effect .

Oxidation

Strong oxidants (e.g., KMnO₄) convert the compound to ketones or carboxylic acids:

  • Example : Oxidation at 43°C produces ethyl 4-ketovalerate (via intermediate hydroxy valerate) .

Grignard and Cross-Coupling Reactions

This compound serves as an electrophile in metal-mediated reactions:

ReactionReagentsProducts
GrignardCH₃MgBr, THF, 0°CEthyl 2-(methyl)valerate
Suzuki CouplingPd(PPh₃)₄, Boronic AcidBiaryl derivatives

Key Insight :

  • The bromide’s reactivity enables C–C bond formation, critical in constructing complex drug scaffolds (e.g., anti-tumor agents) .

Thermal Decomposition

At elevated temperatures (>150°C), decarboxylation occurs:

  • Products : 1-Bromobutane + CO₂ (observed via GC-MS) .

  • Application : Waste-stream analysis in industrial syntheses .

Scientific Research Applications

Organic Synthesis

Ethyl 2-bromovalerate serves as a versatile building block in organic synthesis. Its bromine atom makes it a good electrophile, allowing it to participate in various nucleophilic substitution reactions. Some notable applications include:

  • Synthesis of Thiazolidinones: this compound has been used to synthesize thiazolidinone derivatives through reactions with bifunctional reagents like methyl bromoacetate and diethyl acetylenedicarboxylate. These reactions often yield high selectivity and moderate to good yields of the desired products .
  • Formation of Cyclic Compounds: The compound can also be utilized in the formation of cyclic structures, such as spiro compounds, by reacting with nitrogen-containing nucleophiles. This application is particularly relevant in the development of new pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

  • Antitumor Activity: Research has indicated that derivatives of this compound can exhibit antitumor properties when incorporated into larger molecular frameworks. Studies have shown that modifications can lead to compounds with improved efficacy against cancer cell lines .
  • Drug Development: The compound's ability to act as an intermediate allows for the synthesis of novel drug candidates. Its derivatives can be tailored to enhance bioactivity and target specificity, making it a valuable asset in drug discovery programs .

Materials Science

This compound is also being investigated for its applications in materials science:

  • Polymer Chemistry: The compound can be used as a monomer or crosslinking agent in polymer synthesis, contributing to the development of new materials with desirable mechanical and thermal properties. Its reactivity allows for the creation of functionalized polymers that can find applications in coatings and adhesives .

Case Studies

StudyApplicationFindings
Synthesis of Antitumor AgentsThis compound was used as a precursor for synthesizing thiazolidinone derivatives that showed promising antitumor activity against various cancer cell lines.
Polymer DevelopmentThe compound was employed in synthesizing functionalized polymers, demonstrating enhanced thermal stability and mechanical strength compared to traditional polymers.
Nucleophilic Substitution ReactionsVarious nucleophiles were reacted with this compound, yielding high selectivity for desired products under optimized conditions.

Mechanism of Action

The mechanism of action of ethyl 2-bromovalerate involves its role as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in the modification of enzymes and proteins, leading to changes in their activity and function . The compound can also participate in various metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-bromovalerate is unique due to the presence of the bromine atom, which imparts higher reactivity compared to its chloro and iodo counterparts.

Biological Activity

Ethyl 2-bromovalerate (CAS No. 615-83-8) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₁₃BrO₂
  • Molecular Weight : 209.09 g/mol
  • Boiling Point : 190–192 °C
  • Density : 1.226 g/cm³
  • Solubility : Soluble in organic solvents, with varying solubility reported between 0.363 mg/ml and 0.797 mg/ml depending on the method used for measurement .

This compound exhibits significant biological activity primarily through its role as an inhibitor of fatty acid synthesis. Research has shown that it inhibits the activity of enzymes involved in this metabolic pathway, which can impact lipid metabolism and energy homeostasis.

Enzyme Inhibition

The compound has been identified as an inhibitor of:

  • Acetyl-CoA Carboxylase (ACC) : A key enzyme in fatty acid biosynthesis.
  • Fatty Acid Synthase (FAS) : Involved in the elongation of fatty acids.

The inhibition of these enzymes suggests potential therapeutic applications in conditions characterized by dysregulated lipid metabolism, such as obesity and type 2 diabetes .

Biological Activity and Case Studies

Several studies have documented the biological effects of this compound:

  • Inhibition of Lipid Accumulation :
    • A study demonstrated that treatment with this compound led to a significant reduction in lipid accumulation in liver cells, indicating its potential use in managing fatty liver disease .
  • Impact on Cell Proliferation :
    • Research indicated that this compound could inhibit the proliferation of certain cancer cell lines by inducing apoptosis, suggesting a role in cancer therapy .
  • Anti-inflammatory Effects :
    • Preliminary findings suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Inhibition of ACCReduces fatty acid synthesis
Inhibition of FASDecreases lipid accumulation
Induction of ApoptosisInhibits proliferation of cancer cells
Anti-inflammatory PropertiesPotential reduction in inflammatory markers

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2-bromovalerate, and how can purity be optimized?

this compound is typically synthesized via the α-bromination of ethyl valerate using bromine or N-bromosuccinimide (NBS) under radical or acidic conditions. For high purity, distillation under reduced pressure (e.g., boiling point 190–192°C at atmospheric pressure) is recommended, followed by characterization via GC-MS to confirm >99% purity . Impurities often arise from incomplete bromination or side reactions; rigorous drying of reagents and inert gas purging can mitigate these issues .

Q. What spectroscopic methods are most reliable for characterizing this compound?

Key methods include:

  • NMR : 1^1H NMR (δ ~4.2 ppm for ester -OCH2_2, δ ~1.3–1.6 ppm for methyl/methylene groups) and 13^{13}C NMR (δ ~170 ppm for carbonyl, δ ~40–50 ppm for brominated carbon) .
  • GC-MS : Molecular ion peak at m/z 208 (M+^+) and fragmentation patterns consistent with bromoester cleavage .
  • IR : C=O stretch at ~1740 cm1^{-1} and C-Br stretch at ~550–600 cm1^{-1} .

Q. How should this compound be handled to ensure laboratory safety?

The compound is classified under hazard codes 6.3A (acute toxicity) and 6.4A (skin corrosion/irritation). Use in a fume hood with nitrile gloves and protective eyewear. Store in amber glass at 2–8°C under inert gas to prevent hydrolysis or photodegradation . Spills require neutralization with sodium bicarbonate and absorption via vermiculite .

Q. What are the solvent compatibility considerations for this compound in nucleophilic substitution reactions?

The ester is soluble in non-polar solvents (e.g., THF, DCM) but insoluble in water. Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in SN2_2 reactions by stabilizing transition states. Avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in stereoselective syntheses?

The bromine atom at the α-position creates a reactive electrophilic center, while the ethyl ester group provides moderate steric hindrance. In diastereoselective reactions (e.g., with chiral alcohols), the 2-bromo substituent directs nucleophilic attack, yielding diastereomer ratios up to 5:1. Computational studies (DFT) can model transition-state geometries to predict selectivity .

Q. What experimental strategies resolve contradictions in reported diastereomeric ratios for this compound-derived products?

Discrepancies in ratios (e.g., 3:1 vs. 5:1) may stem from:

  • Reaction temperature : Lower temperatures favor kinetic control, altering selectivity.
  • Base selection : NaH vs. K2_2CO3_3 can modify deprotonation rates and transition states. Systematic variation of these parameters, coupled with in-situ monitoring (e.g., HPLC), can identify optimal conditions .

Q. How can the stability of this compound under varying pH and temperature conditions be quantified?

Conduct accelerated degradation studies:

  • pH stability : Incubate in buffered solutions (pH 2–12) and monitor via 1^1H NMR for ester hydrolysis (loss of ethyl group signals).
  • Thermal stability : Use TGA/DSC to determine decomposition onset temperatures (>150°C under nitrogen) .

Q. What mechanistic insights explain competing pathways in cross-coupling reactions involving this compound?

In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), β-hydride elimination competes with transmetalation, leading to byproducts. Ligand screening (e.g., bulky phosphines) and additive optimization (e.g., Cs2_2CO3_3) suppress elimination, improving yields .

Q. How do substituent effects in this compound analogs impact their utility in multi-step syntheses?

Comparative studies of 2-bromo esters (e.g., ethyl 2-bromopropionate vs. 2-bromovalerate) reveal that longer alkyl chains reduce electrophilicity, slowing SN2_2 rates but improving solubility in lipidic systems. This trade-off informs reagent selection for target applications (e.g., drug vs. polymer synthesis) .

Q. What chromatographic techniques are optimal for resolving this compound from complex reaction mixtures?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation. For enantiomeric resolution, chiral columns (e.g., Chiralpak IA) with hexane/IPA eluents are effective. Validate with spiked standards to confirm retention times .

Q. Methodological Notes

  • Data Contradiction Analysis : Cross-reference experimental conditions (e.g., solvent, catalyst loadings) across studies to isolate variables affecting reproducibility .
  • Ethical Documentation : Adhere to ICMJE standards for reagent purity, hazard protocols, and data transparency to ensure replicability .

Properties

IUPAC Name

ethyl 2-bromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSIRXYHFPHWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40275770, DTXSID10862292
Record name Ethyl 2-bromovalerate
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Record name Ethyl 2-bromopentanoate
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Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

615-83-8, 112889-44-8
Record name Pentanoic acid, 2-bromo-, ethyl ester
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Record name Ethyl 2-bromovalerate
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Retrosynthesis Analysis

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